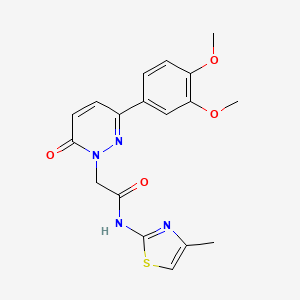

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Descripción

This compound features a pyridazinone core substituted at the 3-position with a 3,4-dimethoxyphenyl group, linked via an acetamide bridge to a 4-methylthiazol-2-yl moiety. The methyl group on the thiazole likely increases lipophilicity compared to unsubstituted thiazole derivatives.

Propiedades

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-11-10-27-18(19-11)20-16(23)9-22-17(24)7-5-13(21-22)12-4-6-14(25-2)15(8-12)26-3/h4-8,10H,9H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTHCZMRHRLJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a novel chemical entity with potential therapeutic applications. Its unique structural features, including a pyridazine core and various substituents, suggest interesting biological activities that warrant thorough investigation.

- Molecular Formula: C23H25N3O5

- Molecular Weight: 423.46 g/mol

- CAS Number: 922862-07-5

This compound is believed to exert its biological effects through interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways, including those related to cancer and inflammation. Preliminary studies suggest that it could inhibit enzymes linked to cell proliferation, thereby exhibiting cytotoxic effects on cancer cells.

Anticancer Activity

Research indicates that compounds similar to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide have demonstrated significant cytotoxicity against various cancer cell lines. Notably, compounds with a pyridazine core have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest in G1 phase |

| A549 (Lung Cancer) | 7.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

| Model | Inhibition (%) | Reference |

|---|---|---|

| Rat Carrageenan Footpad Edema | 65% at 20 mg/kg | |

| Mycobacterium Footpad Edema | 70% at 20 mg/kg |

Case Studies

In a recent study, researchers synthesized several derivatives of the compound and evaluated their biological activities. The most promising derivative exhibited an IC50 value of 5 µM against A549 cells, indicating strong potential for further development as an anticancer agent.

Study Findings

- Synthesis: The compound was synthesized via a multi-step reaction involving the formation of the pyridazine core followed by functionalization.

- Biological Evaluation: The synthesized derivatives were tested for their ability to inhibit cancer cell growth and modulate inflammatory responses.

- Results: The derivatives showed varying degrees of activity, with some demonstrating enhanced potency compared to the parent compound.

Comparación Con Compuestos Similares

Substituent Effects: Dimethoxy vs. Dichloro Phenyl Groups

Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Differences : The target compound has a 3,4-dimethoxyphenyl group, whereas the analog bears a 3,4-dichlorophenyl substituent.

- Electronic Effects : Methoxy groups are electron-donating (+M effect), increasing electron density on the aromatic ring, while chloro groups are electron-withdrawing (-I effect), reducing electron density. This difference could alter binding affinity to targets such as enzymes or receptors.

- Biological Implications : Chloro-substituted analogs may exhibit stronger hydrophobic interactions but reduced solubility compared to methoxy derivatives.

Thiazole Substitution: 4-Methylthiazole vs. Unsubstituted Thiazole

Example Compound : N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

- Structural Differences : The target compound’s 4-methylthiazole introduces steric bulk and lipophilicity absent in unsubstituted thiazoles.

- Pharmacokinetic Impact : The methyl group may enhance metabolic stability by shielding the thiazole ring from oxidative degradation.

Core Heterocycle: Pyridazinone vs. Benzimidazole or Oxazinone

Example Compound: 2-[2-(4-Cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide

- Structural Differences: The target compound’s pyridazinone core differs from benzimidazole () or oxazinone ().

- Functional Implications: Pyridazinone’s conjugated system may offer distinct hydrogen-bonding or dipole interactions compared to benzimidazole’s aromaticity or oxazinone’s oxygen-rich structure.

Crystallographic and Spectroscopic Data

- Dihedral Angles : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings are twisted by 61.8° . The target compound’s dimethoxyphenyl group may adopt a different conformation due to steric and electronic differences.

- Melting Points: Rip-B (3,4-dimethoxyphenethyl benzamide): 90°C 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: 186–188°C Note: Melting point data for the target compound is unavailable in the provided evidence.

Pharmacological and Coordination Properties

Comparative Activity

- 3,4-Dimethoxyphenyl vs. 3,4-Dichlorophenyl : Methoxy groups may improve solubility but reduce affinity for hydrophobic binding pockets compared to chloro substituents.

- Thiazole Methylation : The 4-methyl group could reduce off-target interactions by limiting conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.